N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide
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Description
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide are currently unknown. This compound belongs to the class of oxalamides , which are prevalent in many biologically active molecules and pharmaceuticals . .
Mode of Action
Oxalamides are synthesized by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating h2, homogeneously catalyzed by a ruthenium pincer complex . The reverse hydrogenation reaction is also accomplished using the same catalyst .
Biochemical Pathways
Oxalamides are prevalent in many biologically active molecules and pharmaceuticals , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
Pharmacokinetics is defined by how a compound is absorbed, distributed, metabolized, and excreted (ADME), whereas pharmacodynamics measures the ability of a drug to interact with the intended target, leading to a specific effect within the body .
Result of Action
Some novel n,n-di-oxalamide derivatives have shown good antibacterial activities against gram-negative organism escherichia coli and gram-positive organisms staphylococcus aureus and bacillus subtilus .
Biochemical Analysis
Biochemical Properties
The role of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide in biochemical reactions is intriguing. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds.
Cellular Effects
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide is complex . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide within cells and tissues is a complex process . It interacts with various transporters or binding proteins, and can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide and its effects on activity or function are of great interest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-7-6-10-21(15-17)26-23(28)22(27)25-16-24(2,29)20-13-11-19(12-14-20)18-8-4-3-5-9-18/h3-15,29H,16H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRXCRVMZZMDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.